N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of an acetyl group and a trifluoromethyl group attached to a phenyl ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide can be synthesized through a two-step process. The first step involves the condensation of 3-trifluoromethylaniline with 4-nitrobenzaldehyde to form an intermediate. This intermediate is then subjected to acetylation to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is common to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, making it effective in inhibiting enzymatic activities. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(trifluoromethyl)phenyl]acetamide
- 4’-Nitro-2’-(trifluoromethyl)acetanilide
- N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of an acetyl group and a trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its similar counterparts .
Properties
CAS No. |
54403-50-8 |
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Molecular Formula |
C11H10F3NO2 |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
N-acetyl-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H10F3NO2/c1-7(16)15(8(2)17)10-5-3-9(4-6-10)11(12,13)14/h3-6H,1-2H3 |
InChI Key |
LWHUNVRBTDCCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
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